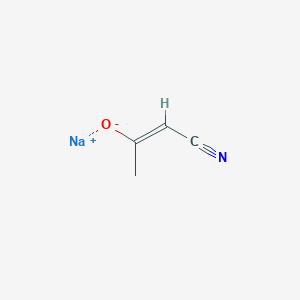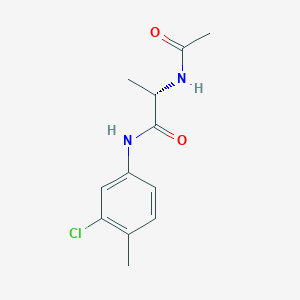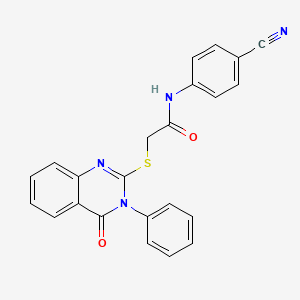
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. PPCC belongs to the class of piperidine-based compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory processes in the brain.
Mecanismo De Acción
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor at a site that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, which in turn affects the downstream signaling pathways involved in learning and memory processes.
Biochemical and Physiological Effects:
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has been shown to improve cognitive function and memory retention. N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has also been shown to have analgesic effects and may have potential applications in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively target the receptor and study its role in various neurological processes. However, one of the limitations of using N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and traumatic brain injury. Another area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide. Finally, there is a need for further research on the biochemical and physiological effects of N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide to better understand its potential applications in the field of neuroscience.
Métodos De Síntesis
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of N-phenylpiperidine-4-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product can be purified using column chromatography to obtain pure N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. One of the major areas of research has been its use as a tool to study the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of traumatic brain injury and stroke.
Propiedades
IUPAC Name |
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-15-7-3-1-4-8-15)20-13-9-16(10-14-20)19-11-5-2-6-12-19/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYJFLQKPIFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)



